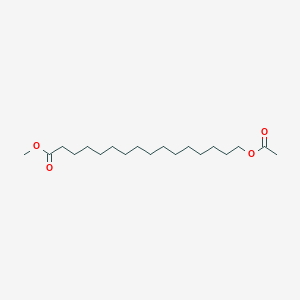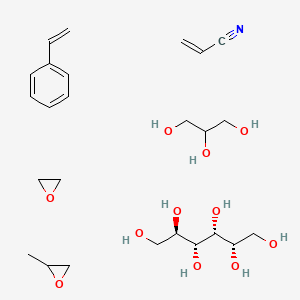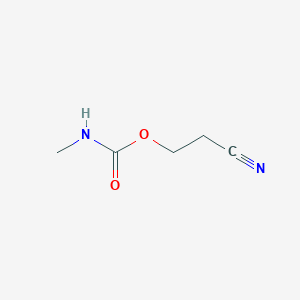
2-Cyanoethyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoethyl methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in oligonucleotide synthesis .
準備方法
2-Cyanoethyl methylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of methyl isocyanate with 2-cyanoethanol under controlled conditions . Industrial production methods often employ similar reactions but on a larger scale, ensuring high yield and purity of the final product .
化学反応の分析
2-Cyanoethyl methylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: It can be removed by mild base, making it useful in oligonucleotide synthesis.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Transcarbamoylation: This reaction involves the transfer of the carbamate group to another molecule, often catalyzed by tin or indium triflate.
Common reagents used in these reactions include bases like sodium hydroxide and catalysts like tin or indium triflate . The major products formed from these reactions are typically amines, alcohols, and substituted carbamates .
科学的研究の応用
2-Cyanoethyl methylcarbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Cyanoethyl methylcarbamate involves its ability to act as a protecting group for amines. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows it to participate in hydrogen bonding through the carboxyl group and the backbone NH, making it stable under various conditions .
類似化合物との比較
2-Cyanoethyl methylcarbamate can be compared with other carbamates like t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz) . While Boc and CBz are also used as protecting groups for amines, this compound is unique due to its specific application in oligonucleotide synthesis . Similar compounds include:
t-Butyloxycarbonyl (Boc): Removed by strong acid or heat.
Carboxybenzyl (CBz): Removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc): Removed with an amine base.
These compounds are chosen based on the specific requirements of the synthesis, such as the need for orthogonal protection .
特性
CAS番号 |
71243-31-7 |
|---|---|
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC名 |
2-cyanoethyl N-methylcarbamate |
InChI |
InChI=1S/C5H8N2O2/c1-7-5(8)9-4-2-3-6/h2,4H2,1H3,(H,7,8) |
InChIキー |
TXIVAJQVUHCWAM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



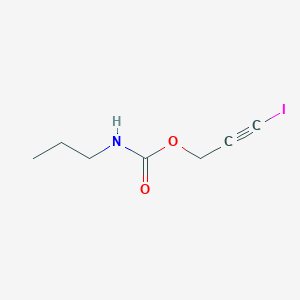

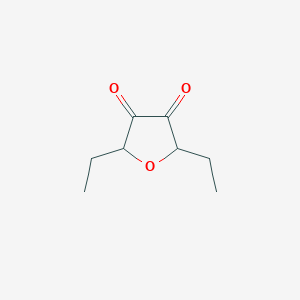
![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
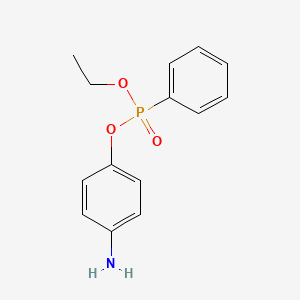
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
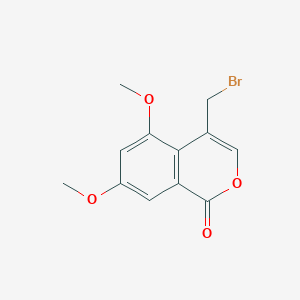
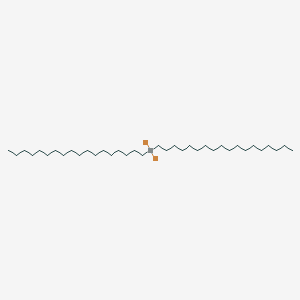

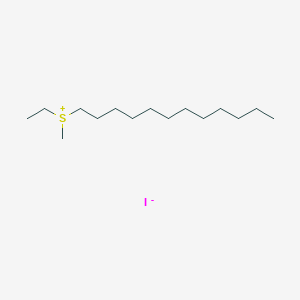
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
